molecular formula C8H12ClNS B8576910 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine hydrochloride

4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8576910
M. Wt: 189.71 g/mol
InChI Key: WCPDFGPBTYRCFY-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

A mixture of 1.89 grams (0.01 mole) of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride in 20 ml. of dry benzene is stirred while 1.05 grams (0.01 mole) of triethylamine and 01.7 ml. (excess) of methyl isocyanate are added successively. Addition of the latter gives rise to an exotherm, and the mixture becomes very pasty. The mixture is kept at 45° C. for 1 hour, and after cooling to room temperature, the solid is collected, washed thoroughly with benzene and then with water. On drying, this gives 1.7 grams (81%) of product, melting point 183° C. to 186° C. Recrystallization from acetone gives 1.23 grams, melting point 187.5° C. to 189° C.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.C(N(CC)CC)C.[CH3:19][N:20]=[C:21]=[O:22]>C1C=CC=CC=1>[CH3:19][NH:20][C:21]([NH:11][CH:7]1[C:4]2[CH:5]=[CH:6][S:2][C:3]=2[CH2:10][CH2:9][CH2:8]1)=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
Cl.S1C2=C(C=C1)C(CCC2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition of the latter
CUSTOM
Type
CUSTOM
Details
gives rise to an exotherm
CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed thoroughly with benzene
CUSTOM
Type
CUSTOM
Details
On drying
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone
CUSTOM
Type
CUSTOM
Details
gives 1.23 grams, melting point 187.5° C. to 189° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNC(=O)NC1CCCC=2SC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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